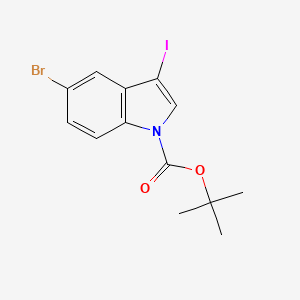

tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-bromo-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFJOLCLHJYCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590135 | |

| Record name | tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-72-3 | |

| Record name | tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 5-Bromo-3-iodo-1H-indole-1-carboxylate

CAS Number: 850349-72-3

Introduction: A Versatile Heterocyclic Building Block

tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is a strategically dihalogenated and N-protected indole derivative that has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 5-position and an iodine atom at the 3-position of the indole scaffold, coupled with the robust tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, makes it an exceptionally versatile precursor for the synthesis of complex, poly-substituted indole-containing molecules.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities.[2] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its utility in drug discovery and development for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 850349-72-3 | [1] |

| Molecular Formula | C₁₃H₁₃BrINO₂ | [1] |

| Molecular Weight | 422.06 g/mol | [1] |

| Appearance | Off-white solid | |

| Storage | Room temperature, protect from light | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling patterns influenced by the bromo and iodo substituents. The C2-H proton will likely appear as a singlet in the downfield region. The protons on the benzene ring (C4-H, C6-H, and C7-H) will exhibit a distinct splitting pattern, likely a combination of doublets and doublet of doublets. The nine equivalent protons of the tert-butyl group will present as a sharp singlet around 1.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the Boc group will be found in the downfield region (around 150 ppm). The carbon atoms attached to the halogens (C3 and C5) will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of iodine and bromine. The remaining aromatic carbons will appear in the typical range for indole derivatives.

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a stepwise functionalization of a simpler indole precursor. A plausible and well-precedented synthetic route involves the initial N-protection of 5-bromoindole, followed by regioselective iodination at the C3 position.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of the target molecule.

Step-by-Step Experimental Protocol (Analogous Procedure)

The following protocol is based on well-established procedures for the N-protection and C3-iodination of indole derivatives.[8][9]

Part 1: N-Boc Protection of 5-Bromoindole

-

To a solution of 5-bromoindole (1.0 eq) in dichloromethane (CH₂Cl₂), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-bromo-1H-indole-1-carboxylate.

Part 2: C3-Iodination

-

Dissolve tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.

-

Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by washing with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.[8]

Applications in Drug Discovery: The Power of Sequential Cross-Coupling

The primary utility of this compound lies in its capacity for selective, sequential cross-coupling reactions.[10] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for the stepwise introduction of different substituents at the C3 and C5 positions. Generally, the C-I bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond.[10][11][12]

Diagram 2: Sequential Cross-Coupling Strategy

Caption: Stepwise functionalization via cross-coupling.

This powerful strategy enables the modular synthesis of complex indole libraries for screening in drug discovery programs. For instance, this building block is instrumental in the synthesis of novel kinase inhibitors, where precise substitution on the indole scaffold is crucial for achieving high potency and selectivity.[2]

Table 2: Common Cross-Coupling Reactions and Conditions

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF/H₂O |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DIPA | THF, DMF |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on data for analogous compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[13] A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex, polysubstituted indoles. Its key features—the orthogonal reactivity of its two halogen atoms in cross-coupling reactions and the stability afforded by the Boc protecting group—provide a robust platform for the efficient construction of diverse molecular architectures. This makes it an indispensable tool for researchers and scientists in the field of medicinal chemistry and drug development, particularly in the pursuit of novel therapeutics targeting a wide range of diseases.

References

-

National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PubChem. Retrieved from [Link]

-

Roy, A. H., & Hartwig, J. F. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Knochel, P., & Plietker, B. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7–15. Retrieved from [Link]

-

Kamikawa, K. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307–327. Retrieved from [Link]

-

MDPI. (n.d.). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]

-

Boron Molecular. (n.d.). tert-Butyl 5-bromo-3-methyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Retrieved from [Link]

-

ECHA. (n.d.). This compound. Retrieved from [Link]

-

Springer. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

-

Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 7. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]

- 8. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. hoffmanchemicals.com [hoffmanchemicals.com]

An In-Depth Technical Guide to tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate: A Keystone Intermediate in Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and synthetic organic chemistry, the indole scaffold stands out as a "privileged structure," forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of this nucleus is paramount for modulating pharmacological activity. Among the vast array of synthetic intermediates, tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate has emerged as a particularly powerful and versatile building block. Its unique di-halogenated structure, combined with the presence of a tert-butyloxycarbonyl (Boc) protecting group, offers chemists a platform for precise, sequential, and diverse molecular elaboration. This guide provides an in-depth analysis of the physicochemical properties, synthesis, and strategic application of this keystone intermediate, tailored for researchers, scientists, and professionals in drug development.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural properties is fundamental to its effective application in synthesis.

Core Data Summary

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 850349-72-3 | [1][2] |

| Molecular Formula | C₁₃H₁₃BrINO₂ | [3] |

| Molecular Weight | 422.06 g/mol | [4] |

| Appearance | Off-white to yellow or brown solid/semi-solid | Inferred from related compounds[5] |

| Storage | Room temperature, under inert atmosphere | [3] |

Structural Analysis

The utility of this compound is intrinsically linked to its unique molecular architecture.

Caption: Chemical structure of the title compound.

-

N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves a critical dual function. Firstly, it protects the indole nitrogen from participating in unwanted side reactions, such as N-alkylation or deprotonation by strong bases. Secondly, as an electron-withdrawing group, it decreases the electron density of the indole ring system.[6] This deactivation modulates the ring's reactivity, preventing undesired electrophilic substitution and stabilizing the molecule, while also influencing the regioselectivity of certain reactions.[6][7]

-

Halogen Substituents (Iodo and Bromo): The molecule features two different halogens at distinct positions. The iodine at the C3 position and the bromine at the C5 position are both excellent handles for transition metal-catalyzed cross-coupling reactions. Crucially, the carbon-iodine (C-I) bond is weaker and thus more reactive towards oxidative addition by palladium(0) catalysts than the carbon-bromine (C-Br) bond.[8] This differential reactivity is the cornerstone of its synthetic utility, enabling highly selective, sequential functionalization.

Section 2: Synthesis and Characterization

The synthesis of this compound is a multi-step process that relies on the principles of selective protection and directed halogenation.

Recommended Synthetic Workflow

A logical and field-proven pathway to the title compound commences from commercially available 5-bromo-1H-indole.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. This compound [myskinrecipes.com]

- 4. tert-Butyl5-bromo-3-iodo-1H-indole-1-carboxylate , 98% , 850349-72-3 - CookeChem [cookechem.com]

- 5. tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate molecular weight

An In-Depth Technical Guide to tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its physicochemical properties, detail a robust protocol for its synthesis via electrophilic iodination, discuss methods for its characterization, and elucidate its strategic application in the construction of complex molecules, leveraging the differential reactivity of its halogen substituents. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.

Introduction: The Strategic Value of Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin and tryptophan.[1] Its structural versatility allows for extensive decoration, enabling the fine-tuning of biological activity.[1] Halogenation is a powerful strategy in drug design, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electronic effects and the ability to form halogen bonds.[2] Halogenated indoles, in particular, are a significant class of compounds, with a rich history stretching from ancient dyes to modern therapeutics and a wide range of biological activities, including anticancer and antimicrobial properties.[2][3]

This compound emerges as a particularly valuable synthetic intermediate for several reasons:

-

Orthogonal Reactivity : It possesses two different halogen atoms at distinct positions. The carbon-iodine bond at the C3 position is significantly more reactive than the carbon-bromine bond at C5 in metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective, sequential functionalization, a cornerstone of modern synthetic strategy.

-

Nitrogen Protection : The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing unwanted side reactions and improving solubility in organic solvents.[4] This group can be readily removed under acidic conditions when desired.

-

Versatile Handle : The dual halogenation provides two distinct points for introducing molecular complexity through reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, making it a powerful tool for building libraries of complex indole derivatives.[4][5]

Physicochemical Properties and Data

The fundamental properties of this compound are summarized below. This data is crucial for handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 422.06 g/mol | [6] |

| Molecular Formula | C₁₃H₁₃BrINO₂ | [6][7] |

| CAS Number | 850349-72-3 | [6][8] |

| MDL Number | MFCD05864761 | [4][6] |

| Appearance | Off-white to light yellow solid (typical) | N/A |

| Storage | Store at room temperature | [4] |

Synthesis and Purification

The most common and efficient synthesis of the title compound involves the regioselective electrophilic iodination of its precursor, tert-butyl 5-bromo-1H-indole-1-carboxylate. The C3 position of the N-Boc protected indole is highly activated towards electrophilic substitution.

Synthetic Protocol

This protocol is adapted from standard procedures for the C3-iodination of N-protected indoles.[9]

Reagents and Materials:

-

tert-Butyl 5-bromo-1H-indole-1-carboxylate

-

N-Iodosuccinimide (NIS)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (optional catalyst)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

10% aqueous sodium thiosulfate (Na₂S₂O₅)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF.

-

Reagent Addition : Add N-Iodosuccinimide (1.2 - 1.5 eq) to the solution in portions. If the reaction is slow, a catalytic amount of TsOH·H₂O (0.1-0.2 eq) can be added.[9]

-

Reaction Execution : Stir the reaction mixture at room temperature for 12-18 hours.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Aqueous Workup : Pour the reaction mixture into saturated aqueous NaHCO₃ and extract the product with ethyl acetate (3x).[9]

-

Quenching and Washing : Combine the organic layers and wash sequentially with 10% aqueous Na₂S₂O₅ (to remove unreacted iodine, indicated by the disappearance of any brown/purple color), water, and finally brine.[9]

-

Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Characterization and Analytical Validation

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods should be employed.[10]

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show a large singlet around 1.7 ppm corresponding to the nine equivalent protons of the Boc group. The aromatic region (7.3-8.2 ppm) will display characteristic signals for the protons at the C4, C6, and C7 positions. A key signal is the singlet for the C2 proton, which typically appears downfield (around 7.8-8.0 ppm) due to the influence of the adjacent iodine and the carbamate group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will show the carbonyl carbon of the Boc group (~149 ppm), the quaternary carbons of the Boc group (~85 ppm), and the methyl carbons (~28 ppm). The indole ring carbons will appear in the aromatic region, with the C3 carbon bearing the iodine atom appearing at a characteristically high-field (low ppm) value (~70-80 ppm) due to the heavy atom effect.

-

MS (Mass Spectrometry) : ESI-MS will show the molecular ion peak [M+H]⁺ or [M+Na]⁺. A crucial diagnostic feature is the isotopic pattern caused by the presence of one bromine atom (¹⁹Br and ⁸¹Br exist in a ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

-

IR (Infrared Spectroscopy) : The spectrum should exhibit a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the Boc-carbamate group.

Applications in Advanced Organic Synthesis

The primary utility of this compound is as a versatile platform for constructing highly substituted indoles via sequential cross-coupling reactions.

Principle of Differential Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl . This established principle is the foundation for the strategic use of this molecule. The C3-I bond can be selectively coupled under mild conditions (e.g., using standard Suzuki or Sonogashira conditions at or slightly above room temperature), leaving the C5-Br bond intact. Subsequently, the C5-Br bond can be functionalized under more forcing reaction conditions (e.g., higher temperatures, stronger ligands).

Reaction Schematic

Caption: Sequential cross-coupling strategy.

This stepwise approach enables the synthesis of diverse and complex 3,5-disubstituted indoles from a single, common intermediate, which is highly valuable in creating compound libraries for drug discovery screening.[1][2]

Safety and Handling

-

Hazard : Like many halogenated organic compounds, this compound should be handled with care. It is classified as an acute oral toxicant (Hazard Class 4).

-

Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. Refer to the Material Safety Data Sheet (MSDS) for complete information.

Conclusion

This compound is more than just a chemical; it is a strategic tool for synthetic innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the orthogonally reactive C-I and C-Br bonds make it an indispensable building block for medicinal chemists. By enabling the controlled, sequential introduction of different functional groups, it provides an efficient and versatile pathway to novel, highly substituted indole scaffolds with significant potential in the development of next-generation therapeutics.

References

- CookeChem.

- BenchChem. The Discovery and Enduring Legacy of Halogenated Indoles: From Ancient Dyes to Modern Therapeutics.

- Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

- Chemspace.

- El-Sohaimy, S. A., et al.

- PubChem.

- Al-Ostoot, F.H., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.

- ChemShuttle. 5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole.

- Olsen, R., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH.

- MySkinRecipes.

- CymitQuimica.

- ACS Publications. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.

- ChemicalBook. 5-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester(850349-72-3) 1 h nmr.

- Reagentia.

- Sigma-Aldrich.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tert-Butyl5-bromo-3-iodo-1H-indole-1-carboxylate , 98% , 850349-72-3 - CookeChem [cookechem.com]

- 7. This compound - C13H13BrINO2 | CSSB00010163205 [chem-space.com]

- 8. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 9. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-BROMO-3-IODOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(850349-72-3) 1H NMR spectrum [chemicalbook.com]

Synthesis of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate: A Technical Guide

Introduction: Strategic Importance of Dihalogenated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole ring allows for the precise modulation of a molecule's physicochemical properties and biological activity. Among the vast array of substituted indoles, dihalogenated derivatives such as tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate serve as exceptionally versatile intermediates.[2] The orthogonal reactivity of the bromo and iodo substituents enables selective participation in various cross-coupling reactions, providing a powerful platform for the construction of complex molecular architectures.[2][3]

This technical guide provides an in-depth exploration of a robust and reproducible synthetic pathway to this compound. We will dissect the strategic considerations behind the chosen methodology, elucidate the underlying reaction mechanisms, and present a detailed, step-by-step protocol suitable for implementation in a research or process development setting.

Strategic Synthesis Design: A Two-Step Approach

The synthesis of the target molecule is most efficiently achieved through a two-step sequence commencing from commercially available 5-bromo-1H-indole:

-

N-Protection: The indole nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This serves a dual purpose: it prevents unwanted side reactions at the nitrogen atom and deactivates the indole ring towards certain electrophilic substitutions, thereby enhancing regioselectivity in the subsequent step.[4]

-

Regioselective Iodination: The N-protected intermediate, tert-butyl 5-bromo-1H-indole-1-carboxylate, undergoes selective iodination at the C3 position. The C3 position is the most nucleophilic carbon in the indole ring, making it the preferred site for electrophilic attack.[5][6]

This strategic approach ensures high yields and purity of the final product, minimizing the need for extensive purification.

Synthesis Workflow Diagram

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 5-bromo-1H-indole-1-carboxylate (Intermediate)

This procedure details the N-protection of 5-bromo-1H-indole using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Bromo-1H-indole | 196.04 | 5.0 g | 25.5 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 6.1 g | 28.0 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.31 g | 2.55 |

| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |

Step-by-Step Procedure

-

To a solution of 5-bromo-1H-indole (5.0 g, 25.5 mmol) in dichloromethane (100 mL) was added 4-(dimethylamino)pyridine (0.31 g, 2.55 mmol).

-

The reaction mixture was cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (6.1 g, 28.0 mmol) was added portion-wise to the stirred solution.[7]

-

The reaction mixture was allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress was monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture was diluted with dichloromethane and washed sequentially with water and brine.

-

The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel to afford tert-butyl 5-bromo-1H-indole-1-carboxylate as a solid.

Part 2: Synthesis of this compound (Final Product)

This procedure describes the regioselective iodination of the N-Boc protected intermediate at the C3 position.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl 5-bromo-1H-indole-1-carboxylate | 296.16 | 4.0 g | 13.5 |

| N-Iodosuccinimide (NIS) | 224.99 | 3.3 g | 14.8 |

| N,N-Dimethylformamide (DMF) | - | 40 mL | - |

Step-by-Step Procedure

-

tert-Butyl 5-bromo-1H-indole-1-carboxylate (4.0 g, 13.5 mmol) was dissolved in anhydrous N,N-dimethylformamide (40 mL).[8]

-

N-Iodosuccinimide (3.3 g, 14.8 mmol) was added to the solution in one portion.[8]

-

The reaction was stirred at room temperature for 2-4 hours.

-

The reaction progress was monitored by TLC.

-

Once the starting material was consumed, the reaction mixture was poured into water and extracted with ethyl acetate.

-

The combined organic layers were washed with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.

-

The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product was purified by recrystallization or column chromatography to yield this compound.

Mechanistic Insights

N-Boc Protection: Catalysis by DMAP

The N-protection of the indole is facilitated by the nucleophilic catalyst 4-(dimethylamino)pyridine (DMAP). The mechanism involves the initial reaction of DMAP with Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the indole nitrogen, which is a stronger nucleophile than the pyridine nitrogen of DMAP, to form the N-Boc protected indole and regenerate the DMAP catalyst.

Caption: Mechanism of DMAP-catalyzed N-Boc protection.

Electrophilic Iodination at C3

The iodination of the N-Boc protected indole proceeds via an electrophilic aromatic substitution mechanism.[5][6] The electron-donating nature of the nitrogen atom in the indole ring activates the aromatic system towards electrophilic attack, with the C3 position being the most electron-rich and sterically accessible. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I⁺). The reaction is initiated by the attack of the C3 carbon of the indole onto the iodine atom of NIS, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation at the C3 position by the succinimide anion regenerates the aromaticity of the indole ring and yields the 3-iodo-indole product.

Caption: Mechanism of electrophilic iodination at the C3 position.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete N-Boc protection | Insufficient Boc₂O or DMAP, or short reaction time. | Increase the equivalents of Boc₂O and/or DMAP. Extend the reaction time and monitor closely by TLC. |

| Low yield in iodination | Incomplete reaction or product degradation. | Ensure the use of anhydrous DMF. Monitor the reaction carefully to avoid over-reaction. |

| Formation of di-iodinated byproducts | Reaction temperature is too high or reaction time is too long. | Maintain the reaction at room temperature and stop the reaction as soon as the starting material is consumed. |

| Difficulty in purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |

Conclusion

The synthesis of this compound presented herein offers a reliable and scalable route to this valuable building block. The strategic application of N-protection followed by regioselective iodination ensures high efficiency and product purity. A thorough understanding of the underlying reaction mechanisms and potential pitfalls is crucial for successful implementation. This guide provides the necessary technical details and theoretical background to empower researchers in their synthetic endeavors.

References

- 1. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]

- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1-Boc-5-bromo-3-iodo-indole

Foreword: The Strategic Importance of Halogenated Indoles

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1] The strategic introduction of halogen atoms, such as bromine and iodine, onto this privileged framework provides medicinal chemists with versatile synthetic handles. These sites are primed for further molecular elaboration through cross-coupling reactions, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). 1-Boc-5-bromo-3-iodo-indole is a prime example of such a highly functionalized building block, whose utility is entirely dependent on the unambiguous confirmation of its molecular structure. An incorrect assignment of substituent positions would render subsequent synthetic efforts futile and misdirect research programs.

This guide provides an in-depth, multi-technique approach to the definitive structural elucidation of 1-Boc-5-bromo-3-iodo-indole (CAS No. 850349-72-3).[2][3] We will proceed not by merely listing data, but by constructing a logical, self-validating argument, explaining the causality behind each analytical choice and interpreting the resulting data to build an irrefutable structural proof.

The Elucidation Workflow: A Triad of Spectroscopic Inquiry

The process of structure elucidation for a complex organic molecule is rarely reliant on a single technique.[4][5][6] Instead, it involves the synergistic integration of data from multiple orthogonal methods.[7][8] For 1-Boc-5-bromo-3-iodo-indole, our primary tools will be Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each provides a unique piece of the structural puzzle, and together they form a comprehensive picture.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Formula

The first and most fundamental question is: what is the molecule's elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this.[9] It provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula.

Causality of Experimental Choice: We choose an ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) as they are "soft" methods, likely to yield the intact molecular ion ([M+H]⁺ or [M+Na]⁺), which is critical for determining the molecular weight.

Interpreting the Data: The key is not just the mass itself, but the isotopic pattern. The presence of one bromine atom creates a characteristic signal pair (M and M+2) of nearly equal intensity, which is an unmistakable signature.[10]

| Parameter | Expected Value | Significance |

| Molecular Formula | C₁₃H₁₃BrINO₂ | Confirms the constituent atoms. |

| Exact Mass | 420.9174 | Calculated for [M]⁺. |

| Observed m/z (HRMS) | ~421.9252 | Expected for the protonated adduct [M+H]⁺. |

| Isotopic Pattern | M, M+2 peaks in ~1:1 ratio | Confirms the presence of a single bromine atom. |

| Key Fragment | Loss of ~100 amu | Corresponds to the loss of the Boc group (C₅H₈O₂). |

The observation of a fragment corresponding to the loss of the tert-butoxycarbonyl (Boc) group further validates the presence of this N-protecting group.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~0.1 mg/mL stock solution.

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Method Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Range: 100-1000 m/z.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

-

-

Data Analysis: Analyze the resulting spectrum for the [M+H]⁺ adduct. Confirm its measured m/z against the theoretical value for C₁₃H₁₄BrINO₂⁺. Verify the characteristic isotopic pattern for a single bromine atom.

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[6][8] By analyzing both ¹H and ¹³C NMR spectra, we can map out the entire carbon-hydrogen framework and confirm the substitution pattern.

¹H NMR Spectroscopy: Placing the Protons

Causality of Experimental Choice: ¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (coupling). This allows us to piece together fragments of the molecule.

Interpreting the Data: The structure 1-Boc-5-bromo-3-iodo-indole has several distinct proton environments whose predicted chemical shifts and coupling patterns provide a unique fingerprint. The use of a deuterated solvent like CDCl₃ is standard.[11]

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| Boc (-C(CH₃)₃) | ~1.65 | Singlet (s) | 9H | Characteristic upfield, sharp singlet for nine equivalent methyl protons of the bulky tert-butyl group.[12][13] |

| H-2 | ~7.80 | Singlet (s) | 1H | The proton at C-2 is adjacent to the iodine-substituted C-3 and the Boc-substituted nitrogen, leading to a downfield shift and no coupling partners. |

| H-7 | ~7.95 | Doublet (d) | 1H | This proton is deshielded by the ring current and the adjacent nitrogen. It couples only to H-6. |

| H-4 | ~7.70 | Doublet (d) | 1H | Deshielded by the ring current and the adjacent bromine atom. It appears as a doublet due to meta-coupling to H-6, though this may be a small J-value. |

| H-6 | ~7.30 | Doublet of Doublets (dd) | 1H | Couples to both H-7 (ortho-coupling, larger J-value) and H-4 (meta-coupling, smaller J-value). |

The key diagnostic signals are the large 9H singlet for the Boc group and the isolated singlet for the H-2 proton, which confirms the 3-iodo substitution. The pattern of the three remaining aromatic protons (two doublets and a doublet of doublets) is consistent with a 1,2,4-trisubstituted benzene ring system, confirming the 5-bromo substitution.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Causality of Experimental Choice: ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the local electronic environment, providing critical clues about functional groups and substituent effects.

Interpreting the Data:

| Carbon Assignment | Expected δ (ppm) | Rationale for Assignment |

| Boc (-C(CH₃)₃) | ~28.2 | The three equivalent methyl carbons of the tert-butyl group, characteristically upfield. |

| Boc (-C(CH₃)₃) | ~84.5 | The quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen. |

| Boc (-C=O) | ~149.5 | The carbonyl carbon of the carbamate, significantly downfield due to the double bond to oxygen. |

| C-3 | ~60-70 | The C-I carbon. The "heavy atom effect" of iodine causes a significant upfield shift compared to an unsubstituted carbon. |

| C-5 | ~115.8 | The C-Br carbon. Its chemical shift is influenced by the electronegativity and resonance effects of bromine. |

| C-2 | ~135.0 | Shifted downfield relative to a typical indole C-2 due to the influence of the adjacent iodine. |

| Aromatic C-H | ~115-130 | Signals corresponding to C-4, C-6, and C-7. |

| Quaternary Aromatic C | ~130-140 | Signals corresponding to C-3a and C-7a (the bridgehead carbons). |

The definitive signals here are the upfield C-3 resonance, confirming iodination at this position, and the characteristic set of three signals for the Boc protecting group.

Protocol: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and integration.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality of Experimental Choice: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[14] It works by detecting the vibrational frequencies of chemical bonds.

Interpreting the Data: For this molecule, the most critical information from IR is the confirmation of the Boc-carbamate group and the verification of N-substitution.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C=O Stretch (Amide/Carbamate) | ~1730 - 1750 | A strong, sharp absorption confirming the carbonyl of the Boc protecting group.[15] |

| Aromatic C-H Stretch | > 3000 | Indicates the presence of the aromatic indole ring. |

| Aliphatic C-H Stretch | < 3000 | Corresponds to the methyl groups of the Boc moiety. |

| Absence of N-H Stretch | No peak at ~3400 | Crucial evidence confirming the indole nitrogen is protected (substituted) by the Boc group. |

The presence of the strong carbonyl peak and the simultaneous absence of the N-H stretch provide a powerful and conclusive piece of evidence for the N-Boc protected structure.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR anvil to press the sample firmly against the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum will be in terms of percent transmittance or absorbance. Identify the key absorption bands and correlate them to the functional groups present in the molecule.

Conclusion: A Self-Validating Structural Proof

By integrating the data from these three orthogonal analytical techniques, we construct a definitive and self-validating proof of structure for 1-Boc-5-bromo-3-iodo-indole.

-

HRMS confirms the correct elemental formula: C₁₃H₁₃BrINO₂.

-

FTIR confirms the presence of the N-Boc protecting group (strong C=O stretch) and the absence of an N-H bond.

-

NMR provides the final, unambiguous proof of the substitution pattern:

-

The 9H singlet in the ¹H NMR and the three characteristic ¹³C signals confirm the Boc group.

-

The ¹H singlet at ~7.8 ppm and the upfield ¹³C signal at ~65 ppm confirm iodination at the C-3 position.

-

The splitting pattern of the remaining three aromatic protons in the ¹H NMR is only consistent with substitution at the C-5 position.

-

No other isomer of this molecular formula could produce this unique combination of spectroscopic data. This rigorous, multi-faceted approach ensures the highest level of confidence for researchers and drug development professionals relying on this critical chemical building block.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rdchemicals.com [rdchemicals.com]

- 3. 1-boc-5-bromo-3-iodo-indole suppliers USA [americanchemicalsuppliers.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. fiveable.me [fiveable.me]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jchps.com [jchps.com]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-BOC-INDOLE(75400-67-8) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Guide to the Stability and Storage of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate (CAS 850349-72-3). As a critical building block in medicinal chemistry and organic synthesis, understanding its chemical liabilities is paramount to ensuring its integrity, purity, and performance in downstream applications. This document synthesizes information based on the compound's structural features, the known reactivity of its constituent functional groups, and established principles for handling complex halogenated heterocyclic molecules. We will explore inherent structural instabilities, propose potential degradation pathways, and provide actionable protocols for storage, handling, and stability assessment. Our recommendations are designed to provide researchers with the knowledge necessary to maintain the quality of this reagent for reproducible and successful experimental outcomes.

Introduction: A Versatile Synthetic Intermediate

This compound is a polysubstituted indole derivative of significant value in the field of drug discovery and organic synthesis. Its structure is primed for sequential and site-selective functionalization, making it a powerful intermediate for constructing complex molecular architectures.

The key features contributing to its utility are:

-

Orthogonal Halogenation: The presence of both a bromine atom at the C5 position and an iodine atom at the C3 position allows for distinct cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed reactions, enabling selective elaboration at the C3 position first[1][2].

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves two purposes. It protects the otherwise reactive N-H proton and enhances the stability and solubility of the indole ring. Crucially, this group can be removed under acidic conditions, providing a clear path for subsequent N-functionalization[3].

Given its role as a precursor to potential drug candidates, particularly those targeting cancer or neurological disorders where indole scaffolds are prominent, maintaining its purity is not merely a matter of good practice but a prerequisite for valid scientific research[4][5].

Physicochemical and Structural Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 850349-72-3 | [4][6][7] |

| Molecular Formula | C₁₃H₁₃BrINO₂ | [4][8] |

| Molecular Weight | 422.06 g/mol | [4][8] |

| MDL Number | MFCD05864761 | [4][8] |

| General Appearance | Typically an off-white to yellow or brown solid | N/A |

Analysis of Structural Features and Inherent Stability

The stability of this compound is not absolute and is dictated by the interplay of its three primary functional components: the indole core, the N-Boc protecting group, and the carbon-halogen bonds.

The Indole Core

The indole nucleus is an electron-rich aromatic system. This inherent property makes it susceptible to oxidation, particularly in the presence of air, light, and trace metals. Oxidative degradation can lead to complex mixtures of colored impurities, which can complicate purification and analysis.

The N-Boc Protecting Group

The Boc group is a robust protecting group under neutral and basic conditions but is axiomatically designed to be labile under acidic conditions[3]. Exposure to even trace amounts of acid (e.g., from acidic silica gel during chromatography, or atmospheric CO₂ in the presence of moisture) can catalyze its removal, yielding the corresponding unprotected indole. This deprotection can expose the N-H group, altering the compound's reactivity and potentially leading to side reactions.

The Carbon-Halogen Bonds

-

C3-Iodo Substituent: The carbon-iodine bond is the most significant point of instability. Aryl iodides are known to be sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical species. This can lead to dimerization, protonolysis (replacement of iodine with hydrogen), or other undefined degradation pathways. Furthermore, the high reactivity of the 3-iodo group makes it susceptible to reactions with various nucleophiles and metals[1][2][9].

-

C5-Bromo Substituent: The carbon-bromine bond is considerably more stable than the C-I bond. While it can participate in cross-coupling reactions under more forcing conditions, it is generally less prone to light-induced degradation or reaction with weak nucleophiles compared to its iodo counterpart.

Potential Degradation Pathways

Based on the analysis of the compound's structural features, several degradation pathways can be anticipated. Understanding these pathways is crucial for developing appropriate storage strategies and for identifying potential impurities in aged samples.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. chemical-label.com [chemical-label.com]

- 7. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 8. tert-Butyl5-bromo-3-iodo-1H-indole-1-carboxylate , 98% , 850349-72-3 - CookeChem [cookechem.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate: Sourcing, Synthesis, and Application in Modern Drug Discovery

This guide provides an in-depth analysis of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate, a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document explores its commercial availability, underlying chemical principles, synthetic routes, and strategic applications in the synthesis of complex molecular architectures.

Strategic Importance in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals with wide-ranging biological activities.[1] Derivatives of indole are crucial in the development of therapies for cancer, infectious diseases, and neurological disorders.[1][2] Specifically, this compound emerges as a particularly valuable intermediate. Its unique trifecta of features—an N-Boc protecting group, a bromine atom at the C5 position, and an iodine atom at the C3 position—offers chemists a platform for controlled, sequential chemical modifications, accelerating the discovery of novel drug candidates.

Commercial Availability and Specifications

The accessibility of starting materials is a critical logistical parameter in any research and development program. This compound is commercially available from several fine chemical suppliers, ensuring a reliable supply chain for laboratory-scale synthesis and process development.

| Property | Value | Source(s) |

| CAS Number | 850349-72-3 | [3] |

| Molecular Formula | C₁₃H₁₃BrINO₂ | [4] |

| Molecular Weight | 422.06 g/mol | [4] |

| Purity | Typically ≥98% | [4] |

| Physical Form | Solid | |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C |

Table 1: Key Specifications and Commercial Data

Below is a summary of representative commercial suppliers. Researchers are advised to consult supplier websites for the most current pricing, availability, and purity specifications.

| Supplier | Example Catalog Number | Available Quantities |

| Sigma-Aldrich | AMBH96F10847 (Ambeed) | Varies |

| Reagentia | R004SVO | 250 mg, 1 g, 5 g, 10 g |

| Chemspace | CSSB00010163205 | Inquire |

| CookeChem | 850349-72-3 | Inquire |

| CymitQuimica | Indagoo Brand | 250 mg |

Table 2: Representative Commercial Suppliers

Core Chemistry: A Molecule Designed for Selective Reactivity

The utility of this reagent is rooted in fundamental principles of organic chemistry. The strategic placement of the protecting group and the two different halogens is a deliberate design choice that enables orthogonal synthesis.

The N-Boc Protecting Group: Enabling Precision

The indole nitrogen is nucleophilic and can participate in various reactions. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group, rendering the N-H proton non-acidic and preventing unwanted side reactions during subsequent synthetic steps.[5][6] This protection is crucial for directing electrophilic substitution and for preventing interference in metal-catalyzed reactions.

-

Rationale for Use : The Boc group is stable under a wide range of conditions but can be removed selectively when needed.[6] Its electron-withdrawing nature also modulates the reactivity of the indole ring, influencing the regioselectivity of further substitutions.

-

Deprotection : Efficient removal of the Boc group is commonly achieved under acidic conditions (e.g., with trifluoroacetic acid) or using basic conditions like sodium methoxide in methanol, which can be highly selective.[7][8][9]

Orthogonal Halogenation: The Key to Sequential Functionalization

The presence of both iodine at C3 and bromine at C5 is the molecule's most powerful feature. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond follows the order C-I > C-Br >> C-Cl.[10][11] This differential reactivity allows for the selective functionalization of the C3 position while leaving the C5-bromo group intact for a subsequent, different coupling reaction. This provides a direct and efficient route to complex, unsymmetrically substituted indoles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 4. tert-Butyl5-bromo-3-iodo-1H-indole-1-carboxylate , 98% , 850349-72-3 - CookeChem [cookechem.com]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Safety and Handling Guide for tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is a key building block in synthetic organic chemistry, particularly valued in the field of medicinal chemistry. Its trifunctional nature, featuring a protected indole nitrogen, a bromine atom, and an iodine atom, offers a versatile platform for the construction of complex molecular architectures through sequential and site-selective cross-coupling reactions. The indole scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents targeting a wide range of diseases, including cancer and neurological disorders. The strategic placement of bromo and iodo substituents allows for differential reactivity, making this compound a valuable intermediate in the synthesis of novel pharmaceutical candidates.

Given its integral role in research and development, a thorough understanding of the safety and handling protocols for this compound is paramount. This guide provides a comprehensive overview of its hazard profile, proper handling and storage procedures, emergency response, and disposal considerations to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. These properties dictate storage conditions, potential reactivity, and appropriate emergency responses.

| Property | Value | Source |

| CAS Number | 850349-72-3 | |

| Molecular Formula | C₁₃H₁₃BrINO₂ | |

| Molecular Weight | 422.06 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C, keep in a dark, dry place |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Pictogram:

❗

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.

Caption: Logical flow from hazard identification to emergency response.

Experimental Protocols: Safe Handling and Use

Adherence to strict laboratory protocols is essential to mitigate the risks associated with this compound.

Engineering Controls

-

Ventilation: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Nitrile gloves should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A flame-retardant laboratory coat should be worn and buttoned. Full-length pants and closed-toe shoes are required.

Step-by-Step Weighing and Dispensing Protocol

-

Preparation: Don the required PPE before entering the designated weighing area. Ensure the chemical fume hood sash is at the appropriate height.

-

Containment: Place a weigh boat on the analytical balance. Tare the balance.

-

Dispensing: Carefully transfer the solid compound from its storage container to the weigh boat using a clean spatula. Avoid generating dust. If any dust is produced, it should be contained within the fume hood.

-

Closure: Securely seal the primary container immediately after dispensing.

-

Cleaning: Clean the spatula and any contaminated surfaces within the fume hood.

-

Transport: If the weighed compound needs to be transported to another area of the lab, place it in a labeled, sealed secondary container.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Light and Air Sensitivity: While not explicitly stated, indole derivatives can be sensitive to light and air over time. Storage in a dark place, as recommended, and under an inert atmosphere (e.g., argon or nitrogen) for long-term storage is good practice.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Leak Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary.

-

Collect: Place the spilled material into a labeled, sealed container for disposal.

-

Clean: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Dispose: Dispose of the waste material and contaminated cleaning supplies as hazardous waste.

The following workflow outlines the decision-making process for handling a chemical spill.

Caption: Decision workflow for a chemical spill response.

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous chemical waste.

-

Product: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow the product to enter sewer systems.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposal.

Disposal must always be in accordance with local, state, and federal regulations.

Toxicological Information

References

- tert-butyl 5-bromo-3-iodoindole-1-carboxyl

- This compound | 850349-72-3 - Sigma-Aldrich. (URL: )

- tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxyl

- chemical label tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxyl

- This compound (1 x 250 mg) | Reagentia.

spectroscopic data for tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS 850349-72-3) is a highly functionalized indole derivative of significant interest to the fields of medicinal chemistry and organic synthesis.[1] Its strategic placement of three distinct functionalities—a bulky tert-butyloxycarbonyl (Boc) protecting group, a bromine atom, and an iodine atom—renders it a uniquely versatile scaffold. The Boc group provides robust protection for the indole nitrogen, enabling regioselective reactions at other positions, while the differentially reactive bromo and iodo substituents serve as orthogonal handles for sequential cross-coupling reactions.[1] This allows for the controlled and stepwise introduction of molecular complexity, a crucial capability in the synthesis of novel pharmaceutical candidates and complex organic materials.

Given its pivotal role as a synthetic intermediate, unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the essential spectroscopic techniques required to characterize and validate the structure of this compound. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis Strategy: Electrophilic Iodination

The target compound is logically synthesized from its precursor, tert-butyl 5-bromo-1H-indole-1-carboxylate. The C-3 position of the N-Boc protected indole is highly activated towards electrophilic substitution. Therefore, a direct iodination using a mild electrophilic iodine source, such as N-Iodosuccinimide (NIS), is the most efficient and widely adopted strategy.[2] The use of an acid catalyst like p-toluenesulfonic acid (TsOH) can facilitate the reaction.[2]

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis

-

To a solution of tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq).

-

Stir the reaction mixture at room temperature for 15-20 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.

-

Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench any remaining iodine, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is the first and most crucial step in structural verification, providing information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Data Acquisition

-

Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer at 298 K.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.15 | d | 1.9 | 1H | H-4 |

| 7.91 | s | - | 1H | H-2 |

| 7.70 | d | 8.8 | 1H | H-7 |

| 7.35 | dd | 8.8, 1.9 | 1H | H-6 |

| 1.65 | s | - | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum

-

The Indole Core: The aromatic region (δ 7.0-8.5 ppm) is characteristic of the indole scaffold.

-

The singlet at δ 7.91 ppm is assigned to the H-2 proton. Its singlet nature is expected as it has no adjacent protons.

-

The downfield doublet at δ 8.15 ppm corresponds to the H-4 proton. It appears as a doublet due to coupling with H-6 (a meta-coupling, hence the small J value of ~1.9 Hz) and is deshielded by the anisotropic effect of the adjacent bromine atom at C-5.

-

The doublet at δ 7.70 ppm is assigned to H-7 . It is coupled to H-6, resulting in a typical ortho-coupling constant of ~8.8 Hz.

-

The doublet of doublets at δ 7.35 ppm is assigned to H-6 , showing coupling to both H-7 (ortho, J ≈ 8.8 Hz) and H-4 (meta, J ≈ 1.9 Hz).

-

-

The Boc Protecting Group: The prominent singlet at δ 1.65 ppm integrating to 9 protons is the classic signature of the tert-butyl group, confirming the presence of the N-Boc protecting group.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a detailed map of the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 101 MHz (or corresponding frequency for the spectrometer) instrument.

-

Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 149.5 | C=O (Boc) |

| 137.2 | C-7a |

| 132.1 | C-5 |

| 131.5 | C-4 |

| 129.8 | C-2 |

| 126.3 | C-6 |

| 117.0 | C-7 |

| 116.5 | C-3a |

| 84.5 | C(CH₃)₃ (Boc) |

| 65.0 | C-3 |

| 28.3 | -C(CH₃)₃ (Boc) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl and Quaternary Carbons: The peak at δ 149.5 ppm is characteristic of the carbonyl carbon of the Boc group. The quaternary carbon of the tert-butyl group appears around δ 84.5 ppm .

-

Indole Carbons:

-

The aromatic carbons of the indole ring appear in the typical range of δ 110-140 ppm.

-

The carbon bearing the iodine, C-3 , is significantly shielded due to the "heavy atom effect" and is predicted to appear far upfield around δ 65.0 ppm . This is a key diagnostic signal.

-

The carbon bearing the bromine, C-5 , is found around δ 132.1 ppm .

-

-

Boc Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group give a strong signal at δ 28.3 ppm .

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-